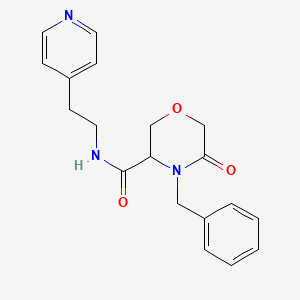![molecular formula C13H14ClNO3 B2575512 N-(spiro[benzodioxol-2,1'-cyclopentane]-6-yl)-2-chloroacétamide CAS No. 855715-40-1](/img/structure/B2575512.png)
N-(spiro[benzodioxol-2,1'-cyclopentane]-6-yl)-2-chloroacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core is often synthesized through a cyclization reaction involving 1,3-benzodioxole and a suitable cyclopentane derivative. This step may require the use of catalysts such as Lewis acids to facilitate the cyclization process.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be accomplished by reacting the chlorinated spirocyclic intermediate with acetic anhydride (Ac₂O) or acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}acetamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cycloheptane]-6-yl}acetamide: Similar structure but with a cycloheptane ring.
Uniqueness
The uniqueness of 2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide lies in its specific spirocyclic structure, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-8-12(16)15-9-3-4-10-11(7-9)18-13(17-10)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQKWVYPRKDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-phenylhydrazinecarboxamide](/img/structure/B2575430.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2575431.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575433.png)

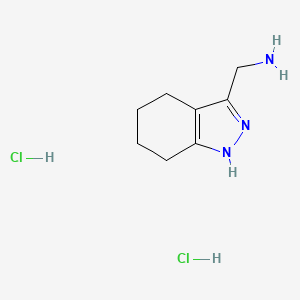
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE](/img/structure/B2575437.png)
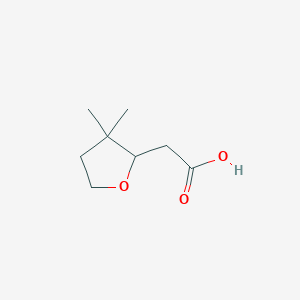
![methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2575442.png)
![(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2575444.png)
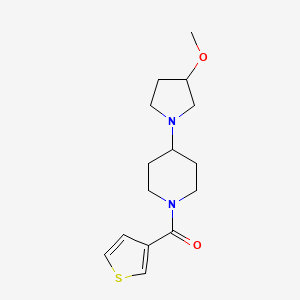
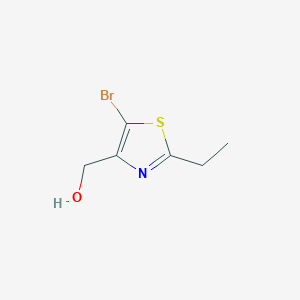
![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2575451.png)
